molecular formula C14H11ClF3NO2S B5533665 4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B5533665
M. Wt: 349.8 g/mol
InChI Key: WCWGFXAQYDSPID-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a methylphenyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the chloro, methylphenyl, and trifluoromethyl groups is achieved through specific reactions such as halogenation, Friedel-Crafts alkylation, and nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:

    Halogenation: Introduction of the chloro group using chlorine gas or other chlorinating agents.

    Friedel-Crafts Alkylation: Attachment of the methylphenyl group using an alkylating agent in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Introduction of the trifluoromethyl group using a suitable nucleophile under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
  • 4-chloro-N-(2-methylphenyl)-2-(trifluoromethyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c1-9-4-2-3-5-13(9)19-22(20,21)10-6-7-12(15)11(8-10)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGFXAQYDSPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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